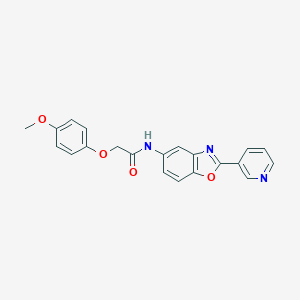
1-(4-bromophenyl)-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromophenyl)-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science.
Wissenschaftliche Forschungsanwendungen
1-(4-bromophenyl)-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)ethanone has shown potential applications in various fields of scientific research. In the field of medicine, it has been studied for its antifungal, antibacterial, and anticancer properties. In agriculture, it has been investigated for its potential use as a pesticide. In material science, it has been studied for its ability to act as a corrosion inhibitor.
Wirkmechanismus
The mechanism of action of 1-(4-bromophenyl)-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)ethanone is not well understood. However, it is believed to work by inhibiting the growth of microorganisms such as fungi and bacteria. It may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to inhibit the growth of various fungi and bacteria such as Candida albicans and Staphylococcus aureus. It has also been found to induce apoptosis in cancer cells such as MCF-7 breast cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(4-bromophenyl)-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)ethanone in lab experiments is its potential as a broad-spectrum antimicrobial agent. It has also shown potential as an anticancer agent. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(4-bromophenyl)-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)ethanone. One direction is to investigate its potential as a pesticide for agricultural use. Another direction is to study its mechanism of action in more detail to better understand how it works as an antimicrobial and anticancer agent. Additionally, further research could be done to improve the solubility of the compound to make it more versatile in lab experiments.
Synthesemethoden
The synthesis of 1-(4-bromophenyl)-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)ethanone involves the reaction of 4-bromoacetophenone with 3,5-dichloro-1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The yield of the product is around 70-80%.
Eigenschaften
Molekularformel |
C10H6BrCl2N3O |
|---|---|
Molekulargewicht |
334.98 g/mol |
IUPAC-Name |
1-(4-bromophenyl)-2-(3,5-dichloro-1,2,4-triazol-1-yl)ethanone |
InChI |
InChI=1S/C10H6BrCl2N3O/c11-7-3-1-6(2-4-7)8(17)5-16-10(13)14-9(12)15-16/h1-4H,5H2 |
InChI-Schlüssel |
VQWKBSMFNYSBNV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)CN2C(=NC(=N2)Cl)Cl)Br |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)CN2C(=NC(=N2)Cl)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-fluoro-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B278538.png)
![2-(4-chlorophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B278540.png)
![N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B278541.png)
![3-chloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B278543.png)
![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B278548.png)
![N-{4-[(diphenylacetyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B278549.png)
![N-{4-[(3-chlorobenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B278550.png)
![N-{4-[(2,4-dichlorobenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B278552.png)
![N-{4-[(2-chlorobenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B278553.png)
![N-[3-(butanoylamino)phenyl]pentanamide](/img/structure/B278555.png)
![N-(3-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide](/img/structure/B278556.png)

![N-(2-methyl-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B278561.png)
